molecular formula C23H21N3O5 B6543530 4-cyclopropaneamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide CAS No. 1040674-69-8

4-cyclopropaneamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide

Cat. No. B6543530
CAS RN: 1040674-69-8
M. Wt: 419.4 g/mol
InChI Key: VFSKRQPNXMYUJO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a cyclopropane ring, an amide group, and a chromen-3-yl group. Chromen-3-yl is a common structure in many biologically active compounds, including some pharmaceuticals .


Molecular Structure Analysis

The exact molecular structure would require experimental determination methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the amide group might undergo hydrolysis, and the cyclopropane ring might undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .

Scientific Research Applications

4-cyclopropaneamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide has been studied for its potential use in the synthesis of other compounds, as well as its potential therapeutic and medical applications. In particular, this compound has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that play a role in inflammation and other physiological processes. Inhibition of COX-2 has been studied as a potential therapeutic target for the treatment of inflammation and pain.
In addition to its potential therapeutic applications, this compound has also been studied for its potential use in the synthesis of other compounds. For example, this compound has been used as a starting material in the synthesis of other heterocyclic compounds, such as benzopyrans and benzoxazoles.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide is not fully understood. However, it is believed that the cyclopropane ring of this compound binds to the active site of COX-2, thus preventing the enzyme from catalyzing the production of prostaglandins. This inhibition of prostaglandin production is believed to be the mechanism by which this compound exerts its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not fully understood. However, studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. In addition, this compound has been shown to inhibit the production of prostaglandins, which are hormones that play a role in inflammation and other physiological processes.

Advantages and Limitations for Lab Experiments

The use of 4-cyclopropaneamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and is readily available. Second, this compound is relatively stable and can be stored for long periods of time without significant degradation. Finally, this compound is relatively non-toxic, making it a safe and effective compound for use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, this compound is a relatively expensive compound, making it cost-prohibitive for some laboratory experiments. Second, this compound is not water-soluble, making it difficult to use in aqueous solutions. Finally, this compound is a relatively new compound, and its effects on biochemical and physiological processes are not fully understood.

Future Directions

The potential applications of 4-cyclopropaneamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide are still being explored. Future research should focus on further elucidating the mechanism of action of this compound, as well as exploring its potential therapeutic and medical applications. In addition, further research should be conducted to determine the optimal conditions for the synthesis of this compound, as well as to explore the potential use of this compound in the synthesis of other compounds. Finally, further studies should be conducted to determine the safety and efficacy of this compound in laboratory experiments.

Synthesis Methods

The synthesis of 4-cyclopropaneamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide is generally carried out in two steps. First, the cyclopropane ring is formed by a reaction between cyclopropanecarboxylic acid and a base, such as sodium hydroxide or potassium hydroxide. The second step involves the condensation of the cyclopropane ring with benzamide to form this compound. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid.

properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-20(14-7-9-17(10-8-14)26-21(28)15-5-6-15)24-11-12-25-22(29)18-13-16-3-1-2-4-19(16)31-23(18)30/h1-4,7-10,13,15H,5-6,11-12H2,(H,24,27)(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSKRQPNXMYUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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